trans-2-(3-Methylphenyl)cyclopentanol
Description
trans-2-(3-Methylphenyl)cyclopentanol is a cyclopentanol derivative featuring a trans-configuration at the cyclopentane ring and a 3-methylphenyl substituent at the 2-position. Cyclopentanols, in general, are alicyclic alcohols with a five-membered carbon ring and a hydroxyl group, widely used in perfumes, pharmaceuticals, and as intermediates in organic synthesis . The trans isomer is particularly notable for its stereochemical stability, which influences its reactivity and biological activity. Its synthesis often involves asymmetric hydrogenation using chiral iridium catalysts, achieving high enantioselectivity (>99% ee) and trans/cis selectivity (>99:1) .
Properties
IUPAC Name |
2-(3-methylphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRSVURTBQGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-methylphenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions
Reagents: Cyclopentanone, 3-methylphenylmagnesium bromide, water for hydrolysis
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclopentane derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-methylphenylcyclopentanone.
Reduction: Formation of 3-methylphenylcyclopentane.
Substitution: Formation of 3-methylphenylcyclopentyl halides.
Scientific Research Applications
Chemistry: trans-2-(3-Methylphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of trans-2-(3-Methylphenyl)cyclopentanol would depend on its specific application. Generally, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Reactivity
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group (electron-donating) enhances ring stability and may accelerate hydrogenation rates compared to electron-withdrawing groups like fluorine .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction yields due to steric hindrance during catalytic hydrogenation .
Physicochemical Properties
- Boiling Points/Solubility : The 3-fluoro derivative (C₁₁H₁₃FO) exhibits higher polarity than the methyl analog, increasing water solubility but reducing lipid solubility. tert-Butyl derivatives are highly lipophilic .
- Thermodynamic Stability: trans-Selectivity in cyclopentanols is thermodynamically favored due to reduced steric strain compared to cis isomers .
Biological Activity
Trans-2-(3-Methylphenyl)cyclopentanol is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : Approximately 192.26 g/mol
- Functional Groups : Contains a secondary alcohol group and a methyl-substituted phenyl ring.
The compound's chiral center allows for stereoisomerism, which can significantly influence its biological interactions and pharmacological properties. The presence of the methyl group enhances its hydrophobicity, impacting its solubility and interaction with biological membranes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Its secondary alcohol group can participate in hydrogen bonding, influencing the activity of inflammatory mediators and proteins involved in the inflammatory response.
The biological activity of this compound is believed to involve several mechanisms:
- Hydrogen Bonding : The secondary alcohol group can form hydrogen bonds with proteins and other biomolecules, altering their conformation and function.
- Aromatic Interactions : The methyl-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, which may modulate protein activity and signaling pathways.
Comparative Analysis
To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Trans-2-(3-Chlorophenyl)cyclopentanol | Chlorine substitution on phenyl ring | Different reactivity due to electronegative chlorine atom |
| Trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol | Fluorine substitution on phenyl ring | Potential for different biological activity due to fluorine |
| Trans-2-(3,5-Dimethylphenyl)cyclopentanol | Two methyl groups on phenyl ring | Increased hydrophobicity and potential for varied interactions |
This table illustrates how the specific substitution pattern on the phenyl ring of this compound influences its chemical reactivity and biological interactions compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating significant antimicrobial potential.
- Anti-inflammatory Research : In vitro assays revealed that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent. The IC50 value was found to be 30 μM, highlighting its effectiveness at relatively low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
